6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a sulfanyl group attached to the triazine ring, along with an oxopropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with 2-oxopropyl sulfide under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s sulfanyl and oxopropyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxy group instead of a sulfanyl group.
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a methyl group instead of an oxopropyl group.
Uniqueness
6-[(2-Oxopropyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of both the sulfanyl and oxopropyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(2-oxopropylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c1-3(10)2-13-5-4(11)7-6(12)9-8-5/h2H2,1H3,(H2,7,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYCQPQTIYNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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